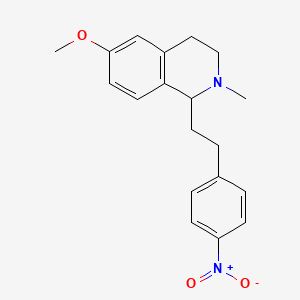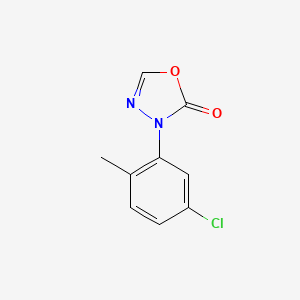
2'-Deoxy-8-(2,6-dimethylanilino)guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-8-(2,6-dimethylanilino)guanosine is a modified nucleoside analog derived from guanosine. It is characterized by the substitution of the hydrogen atom at the 8th position of the guanine base with a 2,6-dimethylanilino group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-(2,6-dimethylanilino)guanosine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyguanosine as the starting material.
Nitration: The guanine base is nitrated at the 8th position using a nitrating agent such as nitric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group is substituted with a 2,6-dimethylanilino group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of 2’-Deoxy-8-(2,6-dimethylanilino)guanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-8-(2,6-dimethylanilino)guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 8th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic aromatic substitution reactions often require catalysts like palladium and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various derivatives of 2’-Deoxy-8-(2,6-dimethylanilino)guanosine with modified functional groups, which can be further studied for their unique properties and applications.
Scientific Research Applications
2’-Deoxy-8-(2,6-dimethylanilino)guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and as a probe in studying nucleic acid interactions.
Biology: The compound is utilized in the study of DNA replication and repair mechanisms, as well as in the development of antiviral and anticancer agents.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Deoxy-8-(2,6-dimethylanilino)guanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The 2,6-dimethylanilino group at the 8th position of the guanine base alters the hydrogen bonding pattern, leading to mismatches during DNA replication. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: The parent compound without the 2,6-dimethylanilino modification.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of 2’-deoxyguanosine.
2’-Deoxy-L-guanosine: An enantiomer of 2’-deoxyguanosine.
Uniqueness
2’-Deoxy-8-(2,6-dimethylanilino)guanosine is unique due to the presence of the 2,6-dimethylanilino group, which imparts distinct chemical and biological properties. This modification enhances its ability to interfere with nucleic acid metabolism, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
176712-94-0 |
|---|---|
Molecular Formula |
C18H22N6O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-amino-8-(2,6-dimethylanilino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C18H22N6O4/c1-8-4-3-5-9(2)13(8)20-18-21-14-15(22-17(19)23-16(14)27)24(18)12-6-10(26)11(7-25)28-12/h3-5,10-12,25-26H,6-7H2,1-2H3,(H,20,21)(H3,19,22,23,27)/t10-,11+,12+/m0/s1 |
InChI Key |
IQRGAHLECAFOBY-QJPTWQEYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=C(N2[C@H]4C[C@@H]([C@H](O4)CO)O)N=C(NC3=O)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=C(N2C4CC(C(O4)CO)O)N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)

![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)


